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Compound of Interest

Compound Name: Darinaparsin

Cat. No.: B1669831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, mechanism of action, and

initial development of Darinaparsin (S-dimethylarsino-glutathione), a novel organic arsenical

compound. It details the preclinical and early clinical investigations that have established its

potential as a therapeutic agent for various malignancies, particularly peripheral T-cell

lymphoma (PTCL).

Discovery and Background
Darinaparsin, also known as ZIO-101, is an organic arsenical compound composed of

dimethylated arsenic covalently linked to the tripeptide glutathione.[1][2] The initial exploration

of related organoarsenic compounds dates back to the 1970s at Texas A&M University.[3]

However, significant interest in Darinaparsin as a potential cancer therapeutic was reignited in

the late 1990s, following the clinical success of the inorganic arsenical, arsenic trioxide (ATO),

in treating acute promyelocytic leukemia (APL).[4]

The rationale for developing an organic arsenic derivative was to create a compound with an

improved safety profile and potentially broader efficacy compared to ATO.[4] Darinaparsin was

synthesized by conjugating dimethylarsenic to glutathione, a structure that was found to be a

metabolic intermediate of inorganic arsenic. This modification was intended to enhance stability

and cellular uptake. The development was advanced by ZIOPHARM Oncology and later

Solasia Pharma, leading to its eventual approval in Japan for relapsed or refractory PTCL in

June 2022.
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Mechanism of Action
Darinaparsin exhibits a multifaceted mechanism of action that distinguishes it from inorganic

arsenicals like ATO. Its primary effects converge on the induction of oxidative stress, disruption

of mitochondrial function, and modulation of key cellular signaling pathways, ultimately leading

to cell cycle arrest and apoptosis.

Key Mechanistic Features:

Mitochondrial Disruption and ROS Production: Darinaparsin is a mitochondrial-targeted

agent. It disrupts mitochondrial bioenergetics and function, leading to an increase in the

production of intracellular reactive oxygen species (ROS). This elevation of oxidative stress

is a central driver of its cytotoxic effects, as cancer cells are often more vulnerable to further

oxidative damage.

Induction of Apoptosis: The compound triggers programmed cell death through both the

extrinsic and intrinsic apoptotic pathways. In leukemia cells, it activates caspase-8 (extrinsic)

and caspase-9 (intrinsic), as well as the executioner caspase-3. This process is

accompanied by the truncation of Bid, linking the two pathways.

Cell Cycle Arrest: Darinaparsin induces cell cycle arrest, predominantly at the G2/M phase,

in various cancer cell lines, including T-cell lymphoma and leukemia. This arrest is

associated with the activation of p53 and the inhibition of the cdc25C/cyclin B1/cdc2

complex, which are critical regulators of the G2/M transition.

Modulation of Signaling Pathways:

MAPK Pathway: In T-cell and Hodgkin lymphoma cells, Darinaparsin's activity is

dependent on the MAPK pathway. It causes phosphorylation of ERK by decreasing the

activity of the inhibitory SHP1 phosphatase.

Oncogenic Pathways: It leads to the downregulation of the oncoprotein c-Myc and

inactivation of the transcription factor E2F1.

Notch1 Signaling: Suppression of the Notch1 signaling pathway has also been observed.
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Histone H3.3 Targeting: A unique target of Darinaparsin has been identified as the histone

variant H3.3. Its binding to H3.3 in leukemia cells disrupts nucleosome stability and facilitates

TRAIL-induced apoptosis.

Anti-Angiogenesis: Preclinical studies have shown that Darinaparsin can inhibit the growth

and proliferation of endothelial cells (HUVECs) and reduce the formation of new blood

vessels in vivo, indicating anti-angiogenic properties.

The diagram below illustrates the proposed signaling cascade initiated by Darinaparsin,

leading to apoptosis.
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In Vitro Analysis Workflow

1. Cell Culture
(e.g., Jurkat, L428)

2. Darinaparsin Treatment
(Dose & Time Course)

3a. Cell Viability Assay
(MTT / CellTiter-Glo)

3b. Apoptosis Assay
(Annexin V / PI Staining)

3c. Cell Cycle Analysis
(PI Staining)

3d. Protein Analysis
(Western Blot)

4. Data Analysis
(IC50, % Apoptosis, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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